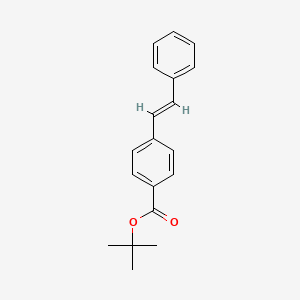
(E)-tert-butyl 4-styrylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2-phenylethenyl)benzoate: is an organic compound with the molecular formula C19H20O2. It is a derivative of benzoic acid and is characterized by the presence of a tert-butyl group and a phenylethenyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki–Miyaura Coupling: One of the common methods for synthesizing tert-butyl 4-(2-phenylethenyl)benzoate involves the Suzuki–Miyaura coupling reaction.
Oxidative Coupling: Another method involves the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide.
Industrial Production Methods: Industrial production of tert-butyl 4-(2-phenylethenyl)benzoate often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of palladium catalysts and organoboron reagents is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by electrophiles such as nitronium ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for oxidation reactions.
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3) are used to generate electrophiles for substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Electrophilic Aromatic Substitution: Substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Tert-butyl 4-(2-phenylethenyl)benzoate is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine:
- The compound is studied for its potential biological activities and interactions with various biomolecules. It may serve as a precursor for the synthesis of biologically active compounds.
Industry:
- In the industrial sector, tert-butyl 4-(2-phenylethenyl)benzoate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-phenylethenyl)benzoate in chemical reactions involves the activation of the aromatic ring and the formation of reactive intermediates. In electrophilic aromatic substitution, the compound forms a benzenium ion intermediate, which then undergoes substitution by an electrophile . In oxidation reactions, the benzylic position is targeted, leading to the formation of benzoic acid derivatives .
Comparison with Similar Compounds
Tert-butylbenzoate: Similar in structure but lacks the phenylethenyl group.
Phenylethylbenzoate: Similar but lacks the tert-butyl group.
Vinyl 4-tert-butylbenzoate: Contains a vinyl group instead of a phenylethenyl group.
Uniqueness: Tert-butyl 4-(2-phenylethenyl)benzoate is unique due to the presence of both the tert-butyl and phenylethenyl groups, which confer specific reactivity and stability. This combination of functional groups makes it a versatile compound in organic synthesis and industrial applications.
Properties
Molecular Formula |
C19H20O2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
tert-butyl 4-[(E)-2-phenylethenyl]benzoate |
InChI |
InChI=1S/C19H20O2/c1-19(2,3)21-18(20)17-13-11-16(12-14-17)10-9-15-7-5-4-6-8-15/h4-14H,1-3H3/b10-9+ |
InChI Key |
XBYYGUZLHAWYHU-MDZDMXLPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


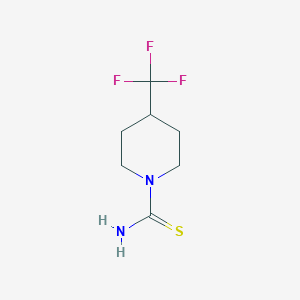
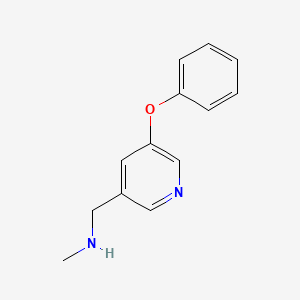
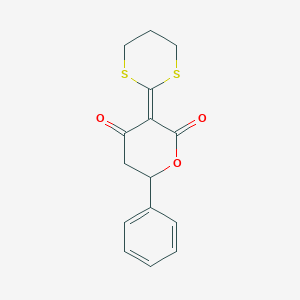
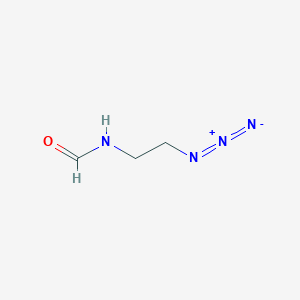
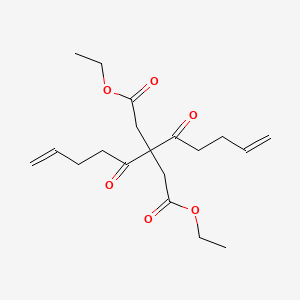
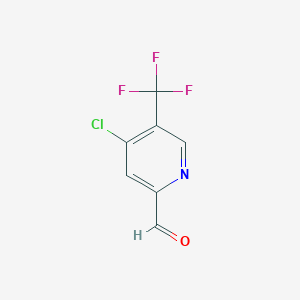
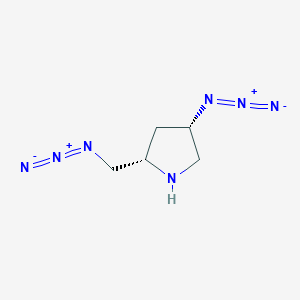
![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)
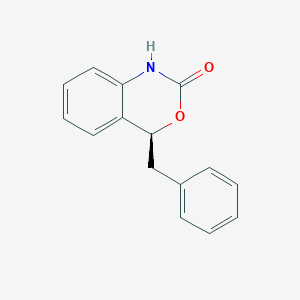
![1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one](/img/structure/B14186154.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone](/img/structure/B14186159.png)
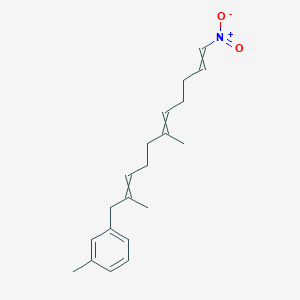
![(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14186169.png)

